(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid
Description
(S)-4-(Benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid is a chiral organic compound featuring:
- Benzyloxy group: A hydrophobic protective moiety (C₆H₅CH₂O-) that enhances solubility in organic solvents.
- tert-Butoxycarbonyl (Boc)-protected piperidine: The Boc group stabilizes the piperidine’s amine, enabling selective deprotection under acidic conditions.
- 4-Oxobutanoic acid backbone: A carboxylic acid with a ketone group, facilitating hydrogen bonding and further functionalization.
- S-configuration: The stereochemistry at the chiral center is critical for interactions in asymmetric synthesis and pharmaceutical applications.
This compound is likely used as a protected intermediate in peptide synthesis or drug development, leveraging its Boc group for controlled reactivity .
Properties
Molecular Formula |
C21H30N2O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26) |
InChI Key |
ZTJBISISEKLNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidin-4-amine
The tert-butoxycarbonyl (Boc) group is introduced to piperidin-4-amine using di-tert-butyl dicarbonate under mild basic conditions. A representative procedure involves dissolving piperidin-4-amine (1.0 eq) in tetrahydrofuran (THF) and treating it with di-tert-butyl dicarbonate (1.1 eq) in the presence of sodium carbonate (2.0 eq) at 0–25°C for 4–6 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography to yield tert-butyl piperidin-4-ylcarbamate as a white solid (85–92% yield).
Critical Parameters :
- Solvent : THF or dichloromethane (DCM).
- Base : Sodium carbonate or N,N-diisopropylethylamine (DIPEA).
- Temperature : 0–25°C to minimize side reactions.
Preparation of Benzyl-Protected Aspartic Acid Derivatives
Benzyl Ester Formation
L-Aspartic acid is selectively protected at the β-carboxylic acid using benzyl bromide in the presence of potassium carbonate. The α-carboxylic acid remains free or is activated for subsequent coupling. In a typical protocol, L-aspartic acid (1.0 eq) is suspended in anhydrous DMF, treated with benzyl bromide (1.1 eq) and K2CO3 (2.0 eq), and stirred at 25°C for 12 hours. The product, (S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid, is isolated via acid-base extraction (70–80% yield).
Activation of the α-Carboxylic Acid
The free α-carboxylic acid is activated as a mixed anhydride or acid chloride. For acid chloride formation, the benzyl-protected aspartic acid derivative is treated with thionyl chloride (SOCl2) in DCM at 0°C for 2 hours. The resulting acyl chloride is used directly in coupling reactions.
Coupling of Boc-Piperidin-4-amine and Activated Aspartic Acid
Amide Bond Formation
The activated α-carboxylic acid reacts with Boc-piperidin-4-amine in the presence of a coupling agent. A representative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. Boc-piperidin-4-amine (1.0 eq) is added to a solution of the acyl chloride (1.1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in DCM at 0°C. The reaction proceeds at 25°C for 12 hours, yielding the coupled product after column chromatography (65–75% yield).
Stereochemical Considerations :
- The (S)-configuration is retained when starting from L-aspartic acid derivatives.
- Racemization is minimized by avoiding elevated temperatures during coupling.
Deprotection and Final Isolation
Removal of Protecting Groups
The benzyl ester is cleaved via catalytic hydrogenation using Pd/C (10% w/w) in methanol under H2 atmosphere (1 atm, 25°C, 6 hours). The Boc group remains intact under these conditions. After filtration and concentration, the crude product is purified via recrystallization from ethyl acetate/hexane to afford the title compound as a crystalline solid (90–95% purity by HPLC).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.10–3.90 (m, 1H, piperidine-H), 3.20–2.80 (m, 4H, piperidine-H), 2.65–2.50 (m, 2H, CH2CO), 1.45 (s, 9H, Boc-CH3).
- 13C NMR : δ 172.5 (COOH), 170.1 (COOBn), 155.0 (Boc-CO), 80.5 (Boc-C), 67.2 (OCH2Ph), 48.5 (piperidine-C), 28.3 (Boc-CH3).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Reductive Amination Strategy
A keto intermediate, 4-oxo-4-(benzyloxy)butanoic acid, is prepared via oxidation of the corresponding alcohol. Boc-piperidin-4-amine (1.0 eq) is reacted with the keto acid (1.1 eq) in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid). The reaction proceeds at 25°C for 24 hours, yielding the target compound after purification (60–70% yield).
Solid-Phase Synthesis
Wang resin-bound aspartic acid is sequentially protected with Boc and benzyl groups. Piperidin-4-amine is coupled using HBTU/DIEA, followed by cleavage from the resin with trifluoroacetic acid (TFA). This method offers advantages in scalability and purity control.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
- Boc Protection : Di-tert-butyl dicarbonate costs account for 40% of raw material expenses.
- Benzyl Bromide : Contributes 25% to total synthesis costs.
Challenges and Mitigation Strategies
Racemization During Coupling
Byproduct Formation
- Mitigation : Implement in situ FTIR monitoring to detect acyl chloride intermediates and optimize reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like NaOH (sodium hydroxide) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or acids.
Scientific Research Applications
N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is used in various scientific research applications:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development and design.
Industry: Used in the synthesis of complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share functional or structural similarities with the target molecule but differ in key aspects:
Table 1: Comparative Analysis of Key Compounds
*Inferred formula; †Estimated based on structural analysis.
Key Findings
Protection Strategy :
- The target compound’s Boc group offers acid-labile protection, contrasting with Fmoc in and , which requires basic deprotection. This makes the target preferable in acid-stable synthetic routes .
- Dual protection (Boc + Fmoc) in enables orthogonal deprotection but complicates synthesis compared to the target’s single Boc group .
Backbone Modifications :
- The benzyl ester in enhances lipophilicity, whereas the target’s carboxylic acid allows salt formation or conjugation, broadening its utility in medicinal chemistry .
- Piperazine in introduces a second nitrogen, increasing hydrogen-bonding capacity compared to the target’s piperidine .
Solubility and Reactivity: The dimethylamino group in introduces basicity, altering solubility and biological interactions versus the target’s neutral piperidine . 4-Oxobutanoic acid in all compounds facilitates conjugation but varies in steric effects due to substituents (e.g., methylpiperidine in vs. unmodified piperidine in the target) .
Biological Activity
(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid, also known by its CAS number 368866-15-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyloxy group, a piperidine moiety, and an oxobutanoic acid component. Its molecular formula is , and it has a molecular weight of 394.48 g/mol. The presence of the piperidine ring is particularly noteworthy as it is often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid exhibit antitumor effects. For instance, research on related piperidine derivatives has shown promising results in inhibiting tumor growth in various cancer models. A notable study demonstrated that a related compound inhibited the proliferation of malignant pleural mesothelioma cells by blocking critical signaling pathways involved in tumorigenesis .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer cell survival. For example, studies have highlighted the role of these compounds in modulating the activity of protein kinases and other signaling molecules that are crucial for cancer cell proliferation and survival .
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activities. Piperidine derivatives have been linked to inhibition of acetylcholinesterase (AChE), which is vital for neurotransmission and has implications in neurodegenerative diseases . Additionally, some studies have reported that related compounds exhibit strong urease inhibitory activity, indicating potential applications in treating infections caused by urease-producing bacteria .
Antimicrobial Activity
Preliminary evaluations suggest that (S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid may possess antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting that further investigation into this compound's antimicrobial efficacy could be warranted .
In Vitro Studies
In vitro studies involving related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against leukemia cell lines, supporting the potential use of such compounds in cancer therapy .
In Vivo Efficacy
Animal models have been utilized to assess the in vivo efficacy of piperidine derivatives. In one notable study, administration of a structurally similar compound resulted in reduced tumor burden in mouse xenograft models, reinforcing the hypothesis that these compounds can effectively target tumor growth mechanisms .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Enzyme Inhibition | AChE and urease inhibition | |
| Antimicrobial | Activity against Salmonella |
Structure-Activity Relationship (SAR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
